molecular formula C11H18Cl2N2 B1602639 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1185013-65-3

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Cat. No. B1602639
CAS RN: 1185013-65-3
M. Wt: 249.18 g/mol
InChI Key: CWRIVWTUKKQUIW-UHFFFAOYSA-N
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Description

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, also known as PMPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PMPD is a heterocyclic compound that consists of a pyridine ring and a piperidine ring, which makes it a useful scaffold for the development of novel drugs and therapeutic agents.

Scientific Research Applications

Synthesis Methods

The synthesis of compounds related to 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride plays a crucial role in medicinal chemistry due to their potential applications in various therapeutic areas. A novel method has been proposed for the synthesis of structurally similar compounds, demonstrating their significance in the field. This method is based on exhaustive catalytic hydrogenation, highlighting the adaptability and efficiency of this approach in synthesizing complex molecules with potential medicinal properties (Smaliy et al., 2011).

Antitumor Activity

Bis-indole derivatives, which share structural similarities with 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, have been synthesized and evaluated for their antitumor activity. These compounds, formed by two indole systems separated by a heterocycle like pyridine, have shown significant activity against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology (Andreani et al., 2008).

Insecticidal Properties

The synthesis and evaluation of pyridine derivatives, including those structurally related to 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, have revealed notable insecticidal properties. These compounds have shown significant activity against the cowpea aphid, suggesting their potential application in agricultural pest control (Bakhite et al., 2014).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, highlighting their potential application in protecting metal surfaces. Quantum chemical calculations and molecular dynamics simulations have provided insights into their effectiveness, demonstrating the broad applicability of these compounds beyond medicinal chemistry (Kaya et al., 2016).

properties

IUPAC Name

3-(piperidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIVWTUKKQUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589977
Record name 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

CAS RN

1185013-65-3
Record name 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

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